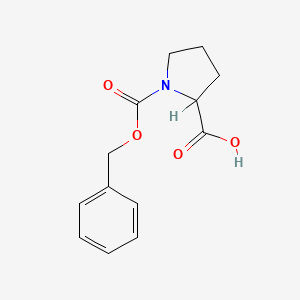

Z-DL-Pro-OH

Descripción

The exact mass of the compound 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76053. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-46-1 | |

| Record name | NSC29728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-DL-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH). It includes quantitative data, detailed experimental protocols for property determination, and a visualization of its role in synthetic chemistry. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Core Chemical Properties

This compound, with the CAS Number 5618-96-2, is a racemic mixture of the N-terminally protected amino acid proline. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group in peptide synthesis, preventing the amino group from undergoing unwanted reactions.[1][2][3] Its physical and chemical properties are fundamental to its application in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₄ | [] |

| Molecular Weight | 249.26 g/mol | [] |

| Melting Point | 71-76 °C | [] |

| Boiling Point | 432.3 ± 45.0 °C (Predicted) | [] |

| Solubility | Soluble in DMSO and other organic solvents; sparingly soluble in water. | [5][6] |

| pKa | Data for the DL-racemic mixture is not readily available. The pKa of the carboxylic acid group for the L-isomer is approximately 3.82. | [7] |

| Appearance | White to off-white powder or crystalline solid. | [] |

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the benzyloxycarbonyl (Cbz) protecting group.

Stability: The Cbz group is stable under a variety of conditions, including basic and mildly acidic treatments.[1] This stability makes it a robust protecting group for the amino functionality during multi-step syntheses.

Reactivity and Deprotection: The primary reactivity of interest for this compound in a synthetic context is the deprotection of the Cbz group to liberate the free amine of the proline residue. Common methods for the removal of the Cbz group include:

-

Catalytic Hydrogenolysis: This is the most common and mildest method, involving the use of hydrogen gas and a palladium catalyst (e.g., Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[2][3]

-

Strong Acids: The Cbz group can also be cleaved by treatment with strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH).[2][8]

-

Lewis Acids: Certain Lewis acids, like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can also effect the removal of the Cbz group.[9]

Experimental Protocols

The following sections detail generalized methodologies for the determination of the key chemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[10][11][12] A sharp melting range is indicative of high purity.

Solubility Determination

The solubility of this compound in various solvents can be determined through a standardized procedure.

Methodology:

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a vial.

-

Solvent Addition: A specific volume of the solvent to be tested (e.g., 1 mL of water, DMSO, methanol, etc.) is added to the vial.

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing or stirring) for a set period at a controlled temperature.

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the substance is considered soluble under those conditions. The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.[13][14][15]

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group of this compound can be determined by acid-base titration.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration: The base is added to the this compound solution in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of base added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[16][17][18]

Role in Peptide Synthesis

This compound is a fundamental building block in peptide synthesis. The Cbz group on the nitrogen atom prevents the proline from self-polymerizing or reacting undesirably during the coupling of the next amino acid in the sequence.

Below is a diagram illustrating the logical workflow of using a Z-protected amino acid in peptide synthesis.

Caption: Workflow for the use of this compound in peptide synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Z-Pro-OH(1148-11-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. egyankosh.ac.in [egyankosh.ac.in]

- 17. scribd.com [scribd.com]

- 18. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

Z-DL-Pro-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH), a key reagent in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides experimental protocols for its use, and illustrates relevant chemical workflows.

Core Compound Data

This compound is a proline derivative where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[1][2] This protection is crucial in peptide synthesis to prevent unwanted side reactions.[3]

| Property | Value | Reference |

| CAS Number | 5618-96-2 | [1][2] |

| Molecular Formula | C13H15NO4 | [1][2] |

| Molecular Weight | 249.26 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Purity | >98.0% | [1] |

| Solubility | DMSO: 90 mg/mL | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Experimental Protocols

The primary application of this compound is in the synthesis of peptides and other complex organic molecules.[1][2][4] The following are generalized protocols for the protection of amino acids with the Cbz group and its subsequent removal, which are central to the utility of this compound.

2.1. N-Cbz Protection of Amino Acids (Schotten-Baumann Conditions)

This protocol describes a common method for introducing the Cbz protecting group onto an amino acid.[3]

Materials:

-

Amino Acid (1.0 equivalent)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Benzyl (B1604629) Chloroformate (Cbz-Cl) (1.05 - 1.2 equivalents)

-

Water

-

Ethyl Acetate or Diethyl Ether (for extraction)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate, maintaining a pH between 8 and 10.[3]

-

Cool the solution to 0-5 °C using an ice bath.[3]

-

Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.[3]

-

Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

-

Once the reaction is complete, wash the reaction mixture with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate.[3]

-

Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected amino acid will precipitate.[3]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.[3]

2.2. Deprotection of N-Cbz Group via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group, a critical step to deprotect the amine for further reactions, such as peptide coupling.[5]

Materials:

-

N-Cbz protected amino acid (e.g., this compound)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

10% Palladium on Carbon (Pd/C) catalyst (10 mol%)

-

Hydrogen gas source (e.g., hydrogen balloon)

Procedure:

-

Dissolve the N-Cbz protected amino acid in a suitable solvent in a flask.[5]

-

Carefully add 10% Palladium on Carbon to the solution.[5]

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.[5]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.[5]

-

Monitor the reaction's progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[5]

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[5]

-

Wash the filter cake with a small amount of the solvent.[5]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.[5]

Visualized Workflows

3.1. Logical Role in Synthesis

This compound serves as a fundamental building block in the synthesis of more complex molecules, particularly peptides. Its protected amine allows for controlled, sequential addition to a growing peptide chain.

Caption: Role of this compound in a synthetic pathway.

3.2. N-Cbz Protection Workflow

The following diagram illustrates the key steps in the N-Cbz protection of an amino acid.

Caption: N-Cbz protection experimental workflow.

3.3. Cbz Deprotection via Hydrogenolysis Workflow

This diagram outlines the process for removing the Cbz protecting group.

Caption: Cbz deprotection experimental workflow.

References

Synthesis of Z-DL-Pro-OH: A Technical Guide for Researchers

An In-depth Technical Guide on the Synthesis of N-Benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH) from DL-proline for Researchers, Scientists, and Drug Development Professionals.

Introduction

N-Benzyloxycarbonyl-DL-proline, commonly abbreviated as this compound, is a crucial N-protected derivative of the racemic amino acid DL-proline. The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the secondary amine of the proline ring, preventing its participation in undesired side reactions during multi-step organic syntheses. This protective strategy is fundamental in peptide synthesis and the development of peptidomimetics and other complex pharmaceutical agents. The stability of the Cbz group under a variety of reaction conditions, coupled with its straightforward removal by catalytic hydrogenation, makes this compound a versatile and valuable building block in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the synthesis of this compound from DL-proline, focusing on a detailed experimental protocol based on the widely used Schotten-Baumann reaction. It includes a summary of quantitative data and visualizations of the chemical transformation and experimental workflow to aid researchers in the practical application of this synthetic procedure.

Reaction Scheme

The synthesis of this compound is achieved through the acylation of the secondary amine of DL-proline with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired N-protected product.

Caption: Chemical reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₄ | - |

| Molecular Weight | 249.26 g/mol | - |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 71-76 °C | --INVALID-LINK-- |

| Typical Yield | >80% | Adapted from similar procedures |

| Solubility | Soluble in methanol, ethanol, THF | General knowledge |

Experimental Protocol

This protocol is adapted from established Schotten-Baumann reaction procedures for the N-protection of amino acids, such as the method described for the synthesis of N-Cbz-L-proline.

Materials:

-

DL-proline

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Toluene or another suitable organic solvent

-

Ethyl acetate (B1210297)

-

Hexane (B92381) (or petroleum ether)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel, beaker, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Dissolution of DL-proline: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-proline (1 equivalent) in a 1 M aqueous solution of sodium hydroxide or a saturated solution of sodium bicarbonate. Use a sufficient amount of the basic solution to fully dissolve the amino acid and to neutralize the HCl byproduct that will be formed.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the cold, stirred solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a small amount of a non-polar organic solvent like diethyl ether or hexane to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of approximately 2-3 by the slow, dropwise addition of concentrated hydrochloric acid with stirring. This compound will precipitate out of the solution as a white solid or oil.

-

Extraction of Product: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

-

Crystallization: The crude product can be crystallized from a suitable solvent system, such as ethyl acetate/hexane or toluene/hexane, to yield pure this compound as a white crystalline solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring ¹H and ¹³C NMR spectra.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from DL-proline via the Schotten-Baumann reaction is a reliable and high-yielding method suitable for laboratory-scale preparations. This technical guide provides researchers with a detailed protocol and the necessary information to successfully synthesize and characterize this important N-protected amino acid. The versatility of this compound as a building block in organic synthesis underscores its continued importance in the development of novel therapeutics and other advanced materials. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving high yields and purity of the final product.

Spectroscopic Data for Z-DL-Pro-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Carbobenzyloxy-DL-proline (Z-DL-Pro-OH), a crucial building block in peptide synthesis and drug development. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| ~7.35 | m | Aromatic protons (C₆H₅) |

| ~5.1 | s | Benzylic protons (CH₂) |

| ~4.3 | m | α-CH (pyrrolidine ring) |

| ~3.5 | m | δ-CH₂ (pyrrolidine ring) |

| ~1.8-2.2 | m | β-CH₂ and γ-CH₂ (pyrrolidine ring) |

| ~10.5 | br s | Carboxylic acid proton (COOH) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. "m" denotes a multiplet, "s" a singlet, and "br s" a broad singlet.

Table 2: ¹³C NMR Spectral Data for this compound [1]

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~174 | Carboxylic acid carbon (COOH) |

| ~155 | Carbonyl carbon (C=O, carbamate) |

| ~136 | Aromatic carbon (quaternary) |

| ~128.5 | Aromatic carbons (CH) |

| ~128 | Aromatic carbons (CH) |

| ~127.8 | Aromatic carbons (CH) |

| ~67 | Benzylic carbon (CH₂) |

| ~59 | α-CH (pyrrolidine ring) |

| ~46 | δ-CH₂ (pyrrolidine ring) |

| ~29 | β-CH₂ or γ-CH₂ (pyrrolidine ring) |

| ~24 | β-CH₂ or γ-CH₂ (pyrrolidine ring) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

Table 3: FT-IR Spectral Data for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2980-2880 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1410 | Medium | C-N stretch |

| ~1210 | Medium | C-O stretch |

| ~700, ~740 | Strong | C-H out-of-plane bend (aromatic) |

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 4: Mass Spectrometry Data for this compound [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Tentative Fragment Assignment |

| 249 | [M]⁺ (low) | Molecular Ion |

| 160 | Moderate | [M - C₆H₅CH₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 70 | Moderate | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Note: The molecular ion peak at m/z 249 may be of low intensity or absent in some ionization methods due to the lability of the benzylic group.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

FT-IR Spectroscopy (ATR Method)

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

-

If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to the final solution to promote ionization.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: The analysis can be performed in either positive or negative ion mode. Positive ion mode is likely to show [M+H]⁺ and/or [M+Na]⁺ ions. Negative ion mode would show the [M-H]⁻ ion.

-

Data Collection:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Characterization of N-Cbz-DL-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Cbz-DL-proline, a key building block in synthetic organic chemistry and drug development. This document outlines its physical appearance and form, alongside detailed experimental protocols for its characterization.

Physical and Chemical Properties

N-Cbz-DL-proline is the racemic form of N-benzyloxycarbonyl-protected proline. The introduction of the Cbz (carboxybenzyl) group is a common strategy in peptide synthesis to protect the amino group of proline. This modification significantly influences the physical properties of the parent amino acid.

Appearance and Form

N-Cbz-DL-proline is typically supplied as a white to off-white crystalline powder or solid. Its crystalline nature is a result of the ordered arrangement of the molecules in a solid lattice structure.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for N-Cbz-DL-proline.

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₅NO₄ | |

| Molecular Weight | 249.26 g/mol | |

| Melting Point | 71-79 °C | The melting point is a range, typical for many organic compounds. A sharp melting point within this range is indicative of high purity. |

| Boiling Point | ~432.3 °C (Predicted) | This is a predicted value and may not reflect the experimental boiling point, as the compound may decompose at elevated temperatures. |

| Density | ~1.3 g/cm³ (Predicted) | This is a predicted value. |

| Solubility | ||

| Slightly soluble in Chloroform | ||

| Slightly soluble in DMSO | ||

| Slightly soluble in Ethanol | ||

| Soluble in Methanol | ||

| Optical Activity | Racemic (no optical rotation) | As a DL-racemic mixture, it does not rotate plane-polarized light. The L-enantiomer, N-Cbz-L-proline, is levorotatory. |

Experimental Protocols

The following sections detail the methodologies for determining the physical and spectroscopic properties of N-Cbz-DL-proline.

Determination of Physical Appearance and Form

Objective: To visually inspect and record the physical state, color, and morphology of the N-Cbz-DL-proline sample.

Methodology:

-

Place a small amount of the N-Cbz-DL-proline sample on a clean, dry watch glass or microscope slide.

-

Observe the sample under ambient lighting and record its physical state (e.g., crystalline solid, powder, amorphous solid).

-

Note the color of the sample (e.g., white, off-white, pale yellow).

-

For a more detailed examination of the morphology, view the sample under a microscope and describe the crystal shape if applicable.

Melting Point Determination

Objective: To determine the melting point range of the N-Cbz-DL-proline sample as an indicator of purity.

Methodology:

-

Finely powder a small amount of the crystalline N-Cbz-DL-proline.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute initially.

-

Observe the sample closely. When the sample begins to melt, slow the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the completion of melting).

-

The recorded temperature range is the melting point of the sample. A narrow range (e.g., 1-2 °C) suggests high purity.

Solubility Assessment

Objective: To determine the solubility of N-Cbz-DL-proline in various solvents.

Methodology:

-

Add approximately 10-20 mg of N-Cbz-DL-proline to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, chloroform, DMSO).

-

Agitate the test tubes vigorously for 1-2 minutes.

-

Visually inspect each tube for the dissolution of the solid.

-

Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Slightly soluble: A small portion of the solid dissolves.

-

Insoluble: The solid does not dissolve.

-

Spectroscopic Analysis

Objective: To obtain the infrared spectrum of N-Cbz-DL-proline to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the powdered N-Cbz-DL-proline sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Features:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3030 cm⁻¹: Aromatic C-H stretch from the benzyl (B1604629) group.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretches from the proline ring and benzyl methylene (B1212753) group.

-

~1750-1680 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1700-1650 cm⁻¹: C=O stretch of the carbamate (B1207046) (Cbz group).

-

~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250-1000 cm⁻¹: C-N and C-O stretching vibrations.

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of N-Cbz-DL-proline.

Methodology:

-

Dissolve 5-10 mg of N-Cbz-DL-proline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved.

-

Place the NMR tube in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Expected ¹H NMR Signals (in CDCl₃):

-

~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~5.15 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

~4.4-4.2 ppm (multiplet, 1H): α-proton of the proline ring.

-

~3.6-3.4 ppm (multiplet, 2H): δ-protons of the proline ring.

-

~2.2-1.8 ppm (multiplet, 4H): β- and γ-protons of the proline ring.

-

~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (may be exchangeable and not always observed).

Expected ¹³C NMR Signals (in CDCl₃):

-

~175-180 ppm: Carboxylic acid carbonyl carbon.

-

~155-160 ppm: Carbamate carbonyl carbon.

-

~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

~128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group.

-

~67 ppm: Methylene carbon of the benzyl group.

-

~59 ppm: α-carbon of the proline ring.

-

~47 ppm: δ-carbon of the proline ring.

-

~30, 24 ppm: β- and γ-carbons of the proline ring.

Objective: To determine the molecular weight and fragmentation pattern of N-Cbz-DL-proline.

Methodology (Electrospray Ionization - ESI):

-

Prepare a dilute solution of N-Cbz-DL-proline in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

Expected Mass Spectrum:

-

[M+H]⁺: m/z ≈ 250.11

-

[M+Na]⁺: m/z ≈ 272.09

-

[M-H]⁻: m/z ≈ 248.10

-

Common fragments may include the loss of the benzyl group (C₇H₇, 91 m/z) or the entire benzyloxycarbonyl group.

Objective: To determine the UV absorption profile of N-Cbz-DL-proline.

Methodology:

-

Prepare a dilute solution of N-Cbz-DL-proline in a UV-transparent solvent (e.g., methanol, ethanol).

-

Use a quartz cuvette for the measurement.

-

Record a baseline spectrum using the pure solvent.

-

Measure the absorbance of the sample solution, typically from 200 to 400 nm.

Expected UV-Vis Spectrum:

-

The UV spectrum is expected to be dominated by the absorption of the benzene (B151609) ring from the Cbz group.

-

An absorption maximum (λ_max) is expected around 257-260 nm, characteristic of the benzenoid system. The proline moiety itself does not significantly absorb in this region.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a compound like N-Cbz-DL-proline.

An In-depth Technical Guide to the Solubility of Z-DL-Pro-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-DL-Pro-OH, also known as N-benzyloxycarbonyl-DL-proline, is a protected form of the amino acid proline, widely utilized as a key building block in peptide synthesis and for the development of peptidomimetics. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its effective use in various synthetic protocols, including reaction setup, purification, and formulation. A thorough understanding of its solubility profile allows for the optimization of reaction conditions, prevention of precipitation issues, and the development of robust and scalable processes.

This technical guide provides a summary of the available quantitative and qualitative solubility data for this compound. Furthermore, it offers a detailed experimental protocol for the systematic determination of its solubility in a range of organic solvents, empowering researchers to generate precise data tailored to their specific laboratory conditions and solvent systems.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential before delving into its solubility characteristics.

| Property | Value | Reference |

| CAS Number | 5618-96-2 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.26 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 101-102 °C | [2] |

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, the following data points have been reported:

| Solvent | Temperature (°C) | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 25 | 90 mg/mL | [1] |

Qualitative Solubility Profile

While quantitative data is limited, several sources provide qualitative descriptions of this compound's solubility:

-

Methanol: The compound is described as yielding an "almost transparency" solution, suggesting good solubility.

-

General Organic Solvents: this compound is generally considered to be soluble in organic solvents, a property that makes it suitable for a variety of synthetic applications.[3]

-

Water: It is reported to be insoluble in water.[2]

For related protected amino acids, such as N-Boc-L-proline, solubility has been reported to be approximately 15 mg/mL in ethanol (B145695) and DMSO, and around 20 mg/mL in dimethylformamide (DMF). While not directly applicable to this compound, this provides a general indication of the solubility behavior of similar compounds.

Experimental Protocols for Solubility Determination

Given the scarcity of comprehensive public data, experimental determination of this compound solubility in specific solvents is often necessary. The following is a detailed protocol for the equilibrium saturation method, a reliable technique for this purpose.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (≥98% purity)

-

Organic solvents of interest (analytical grade or higher)

-

Temperature-controlled shaker or incubator

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a calibrated UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation:

-

Add an excess amount of this compound to a vial. "Excess" means that undissolved solid should be clearly visible after equilibration. A starting point could be 150-200 mg per 1 mL of solvent.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Concentration Analysis (HPLC Method Recommended):

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC and generate a calibration curve by plotting the peak area against concentration. The benzyloxycarbonyl group provides a strong UV chromophore, making UV detection (e.g., at 254 nm) suitable.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Logical Relationships in Solubility Determination

The following diagram illustrates the key factors and relationships that govern the experimental determination of solubility.

Caption: Key factors influencing the experimental determination of solubility.

Conclusion

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents remains limited in the public domain, it is evident that it possesses good solubility in polar aprotic solvents like DMSO and is generally compatible with organic synthesis media. For applications requiring precise solubility values in other solvents, the experimental protocol provided in this guide offers a robust framework for their determination. Accurate solubility data is paramount for process optimization, ensuring reproducibility, and scaling up chemical reactions involving this compound. It is recommended that researchers validate solubility in their specific solvent systems to ensure the success of their synthetic endeavors.

References

Stability and Storage of Z-DL-Pro-OH Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Z-DL-Pro-OH (N-Cbz-DL-proline) powder. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of this critical synthetic building block. The data and protocols are compiled from publicly available information and established scientific principles for stability testing.

Overview of this compound

This compound, a proline derivative with a benzyloxycarbonyl (Cbz or Z) protecting group, is a key intermediate in peptide synthesis and the development of pharmaceutical agents. Its stability is paramount to ensuring the reproducibility of synthetic protocols and the quality of the final products. This document outlines the known stability profile of this compound powder and provides generalized protocols for its assessment.

Recommended Storage Conditions and Stability Data

Maintaining the quality of this compound powder requires adherence to appropriate storage conditions. The following tables summarize the recommended storage conditions based on supplier data sheets. It is important to note that these are general recommendations, and for GMP applications, lot-specific data and in-house stability studies are essential.

Table 1: Recommended Storage Conditions for this compound Powder

| Condition | Temperature | Duration | Source(s) |

| Long-term | -20°C | 3 years | [1][2][3] |

| Mid-term | 4°C | 2 years | [1][2][3] |

| Short-term | 2-8°C | Not specified | [] |

Store in a tightly sealed container, away from light and moisture.

Table 2: Recommended Storage Conditions for this compound in Solvent

| Solvent | Temperature | Duration | Source(s) |

| DMSO, etc. | -80°C | 6 months | [1][2][3] |

| DMSO, etc. | -20°C | 1 month | [1][2][3] |

It is recommended to prepare solutions fresh and use them on the same day for in-vivo experiments.

Factors Influencing Stability

The stability of this compound powder can be compromised by several environmental factors. Understanding these factors is crucial for preventing degradation.

Caption: Factors influencing the stability of this compound and potential degradation pathways.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure, which consists of a proline ring and a benzyloxycarbonyl (Cbz) protecting group.

-

Hydrolysis: The amide bond in the Cbz group and the proline ring structure can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly in solution. For the powder, this is primarily a concern in the presence of high humidity.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group and cleavage of the Cbz group can occur. The proline ring itself is relatively stable but can degrade at very high temperatures (above 200°C).

-

Photodegradation: The benzyloxycarbonyl group contains a chromophore (the benzene (B151609) ring) that can absorb UV light. This can lead to photolytic cleavage of the benzylic C-O bond, resulting in deprotection.

-

Oxidation: While less common for this molecule, strong oxidizing conditions could potentially lead to the oxidation of the proline ring.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of this compound powder. These are based on ICH guidelines for stability testing and analytical methods for related compounds.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

Caption: A general workflow for forced degradation studies of this compound powder.

Protocol:

-

Sample Preparation: Accurately weigh samples of this compound powder. For solution-state studies, dissolve the powder in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Stress Conditions:

-

Acid Hydrolysis: Store the sample in 0.1 M HCl at 60°C for a specified period (e.g., 24, 48 hours).

-

Base Hydrolysis: Store the sample in 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 80°C, 100°C) for an extended period.

-

Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.

-

-

Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from any degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This method is a starting point and requires optimization and validation for the specific application.

Handling and Safety Precautions

Proper handling is essential to maintain the quality of this compound and to ensure laboratory safety.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Keep the container tightly closed when not in use to protect from moisture and light.

-

Avoid prolonged or repeated contact with skin. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a stable compound when stored under the recommended conditions. The primary factors that can affect its stability are elevated temperatures, high humidity, and exposure to light. For critical applications, it is imperative to conduct in-house stability studies and to use validated stability-indicating analytical methods to monitor the purity of the material over time. The information and protocols provided in this guide serve as a foundation for establishing robust handling and storage procedures for this compound powder.

References

Z-DL-Pro-OH as a Chiral Building Block: A Technical Guide

Introduction

Z-DL-Pro-OH, chemically known as N-benzyloxycarbonyl-DL-proline (or N-Cbz-DL-proline), is a racemic mixture of the D and L enantiomers of proline, where the secondary amine is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][] While the racemic form itself is achiral, it serves as a crucial and cost-effective starting material for the preparation of enantiomerically pure Z-L-Pro-OH and Z-D-Pro-OH. These N-protected proline enantiomers are indispensable chiral building blocks in a multitude of synthetic applications, most notably in peptide synthesis and the development of organocatalysts.[3][4]

The benzyloxycarbonyl protecting group plays a pivotal role, offering stability under various reaction conditions while allowing for selective removal, thereby preventing unwanted side reactions and preserving the stereochemical integrity of the chiral center during synthesis.[5][6] This guide provides an in-depth overview of the properties, resolution, and application of this compound as a precursor to valuable chiral synthons for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are critical for its handling, storage, and application in synthesis. The racemic nature of the compound results in properties that can differ slightly from its enantiomerically pure counterparts.

| Property | Value | Reference |

| CAS Number | 5618-96-2 | [1][7] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.26 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 76-78 °C (for Z-L-Pro-OH) | |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water. | [1][8][9] |

| Storage | 2-8°C, in a tightly sealed container away from light and moisture. | [9][] |

The Role of the Benzyloxycarbonyl (Z) Protecting Group

In peptide synthesis and other organic transformations, protecting reactive functional groups is essential to direct the reaction to the desired outcome.[6] The benzyloxycarbonyl (Z or Cbz) group is a classic and widely used protecting group for the α-amino function of amino acids.[5][11]

Key Functions:

-

Prevention of Polymerization: It blocks the nucleophilicity of the proline nitrogen, preventing uncontrolled self-coupling (polymerization) during the activation of the carboxyl group for amide bond formation.[6]

-

Suppression of Racemization: The Z-group is known to reduce the risk of racemization at the α-carbon during coupling reactions, which is a critical consideration for maintaining enantiomeric purity.[12]

-

Orthogonal Stability: The Z-group is stable to the acidic conditions often used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups, making it valuable in orthogonal protection strategies.[5][12]

The Z-group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.[11]

References

- 1. abmole.com [abmole.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound [synhet.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Z-Pro-OH - SRIRAMCHEM [sriramchem.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the field of organic synthesis, particularly in the intricate art of peptide synthesis and the development of complex pharmaceuticals. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Cbz group was the first protecting group to enable the controlled, stepwise synthesis of peptides, a breakthrough that revolutionized the field.[1][2] Despite the development of other widely used protecting groups such as Boc and Fmoc, the Cbz group maintains its relevance due to its unique combination of stability, ease of introduction, and versatile cleavage methods.[2][3]

This technical guide provides a comprehensive overview of the benzyloxycarbonyl protecting group, including its core chemical principles, detailed experimental protocols, and quantitative data to inform its strategic application in research and development.

Core Principles and Strategic Applications

The primary function of the Cbz group is to temporarily mask the nucleophilicity of primary and secondary amines by converting them into significantly less reactive carbamates.[2][4] This protection is crucial to prevent unwanted side reactions during subsequent synthetic transformations, such as peptide bond formation.[5] Key strategic advantages of the Cbz group include:

-

Robust Stability: Cbz-protected amines exhibit broad stability across a range of conditions, including basic and mildly acidic environments.[6][7]

-

Orthogonality: The Cbz group's primary cleavage method, catalytic hydrogenolysis, is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][8] This orthogonality is a critical feature in complex, multi-step syntheses, allowing for selective deprotection.[9]

-

Enhanced Crystallinity: The introduction of the Cbz group often improves the crystallinity of intermediates, which can simplify purification by recrystallization, a scalable and cost-effective method.[10][11]

Introduction of the Benzyloxycarbonyl Group

The most prevalent method for the introduction of the Cbz group is the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[2] The base serves to neutralize the hydrochloric acid generated during the reaction.[12]

Chemical Properties of Key Reagents

| Reagent | Chemical Formula | Molecular Weight | Key Properties |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 g/mol | Colorless to pale yellow liquid, acrid odor, reacts with water.[13] |

| Benzyl N-Succinimidyl Carbonate (Cbz-OSu) | C₁₂H₁₁NO₅ | 249.22 g/mol | Safer alternative to Cbz-Cl.[12] |

Reaction Mechanism: N-Protection

The protection mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion, neutralized by the base, results in the formation of the stable carbamate (B1207046).

Caption: General scheme for the protection of an amine using benzyl chloroformate.

Experimental Protocols for Cbz Protection

Protocol 1: Classical Schotten-Baumann Conditions

This method is widely used for the N-Cbz protection of amino acids.[12]

-

Materials:

-

Amino Acid (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

-

Water

-

Ethyl Acetate or Diethyl Ether (for extraction)

-

Hydrochloric Acid (HCl) (for acidification)

-

-

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate, maintaining a pH between 8 and 10.[10][12]

-

Cool the solution to 0-5 °C in an ice bath.[12]

-

Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.

-

After completion, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.

-

Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C.

-

The N-Cbz protected amino acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[12] A reported yield for a similar reaction is approximately 90%.[8]

-

Protocol 2: Using Benzyl N-Succinimidyl Carbonate (Cbz-OSu)

This protocol offers a safer alternative to the use of benzyl chloroformate.[12]

-

Materials:

-

Amine (1.0 equiv)

-

Benzyl N-Succinimidyl Carbonate (Cbz-OSu) (1.0 - 1.2 equiv)

-

Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

-

Tetrahydrofuran (THF) and Water (1:1)

-

Ethyl Acetate (for extraction)

-

-

Procedure:

-

Dissolve the amine in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Add benzyl N-succinimidyl carbonate to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the Cbz-protected amine.[12]

-

Cleavage of the Benzyloxycarbonyl Group

The removal of the Cbz group, or deprotection, can be achieved through several methods, with catalytic hydrogenolysis being the most common and mildest.[14][15] The choice of deprotection method is critical and depends on the functional group tolerance of the substrate.[14]

Deprotection Methods: A Comparative Overview

| Method | Reagents/Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[8][15] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups).[15] Safety concerns with H₂ gas. |

| Transfer Hydrogenolysis | Ammonium (B1175870) formate (B1220265), Pd/C | Safer alternative to H₂ gas.[15] | May require heating. |

| Acidic Cleavage | HBr in Acetic Acid | Useful for substrates sensitive to hydrogenation.[15] | Harsh conditions, not suitable for acid-labile molecules.[14] |

| Lewis Acid Cleavage | AlCl₃ in HFIP | Selective removal in the presence of sensitive groups like double bonds or benzyl ethers.[10][16] | Requires specific fluorinated solvents. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Superior for substrates with sensitive functionalities where hydrogenolysis or acidolysis are not viable.[16] | May require elevated temperatures. |

Signaling Pathways: Deprotection Mechanisms

Catalytic Hydrogenolysis

This method involves the cleavage of the benzylic C-O bond by hydrogen on a palladium catalyst surface, releasing the unstable carbamic acid, which spontaneously decarboxylates to the free amine, toluene, and carbon dioxide.[8][17]

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.

Acidic Cleavage (HBr in Acetic Acid)

This mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (SN2) or formation of a benzyl cation (SN1), leading to the cleavage of the C-O bond.

Experimental Protocols for Cbz Deprotection

Protocol 3: Standard Hydrogenolysis with Hydrogen Gas

-

Materials:

-

Cbz-protected amine

-

Palladium on activated carbon (10% Pd/C)

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask.[14]

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium).[14]

-

Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient). Repeat this process three times.[14]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the mixture through Celite® to remove the catalyst and rinse the pad with the reaction solvent.[14]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

-

Protocol 4: Transfer Hydrogenolysis with Ammonium Formate

This is a safer alternative to using hydrogen gas.[15]

-

Materials:

-

Cbz-protected amine

-

10% Pd/C

-

Ammonium formate (HCOONH₄)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve the Cbz-protected amine in methanol or ethanol.

-

Add 10% Pd/C to the solution.

-

Add ammonium formate (typically 3-5 equivalents).[14]

-

Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.

-

Concentrate the filtrate to obtain the crude deprotected amine.[14]

-

Protocol 5: Acidic Cleavage with HBr in Acetic Acid

-

Materials:

-

Cbz-protected compound

-

33% HBr in acetic acid

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve the Cbz-protected compound in glacial acetic acid.

-

Add a solution of 33% HBr in acetic acid (typically 2-5 equivalents) at 0 °C.[14]

-

Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

-

Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitated amine salt by filtration, wash with diethyl ether, and dry under vacuum.[14]

-

Experimental and Decision-Making Workflows

The selection of an appropriate protection and deprotection strategy is crucial for the success of a synthetic campaign. The following diagrams illustrate a general experimental workflow and a decision tree for choosing a Cbz deprotection method.

Caption: A generalized workflow for a typical Cbz protection or deprotection experiment.

Caption: A decision tree to guide the selection of an appropriate Cbz deprotection method.

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in organic synthesis, continues to be a highly relevant and valuable asset for researchers and drug development professionals.[8] Its straightforward introduction, predictable stability, and multiple deprotection pathways, especially its orthogonality to the widely used Boc and Fmoc groups, secure its position in modern synthetic strategies.[2][8] A thorough understanding of its chemical properties, quantitative performance, and detailed experimental protocols, as outlined in this guide, is paramount for its successful and strategic implementation in the synthesis of complex organic molecules.

References

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Ch27 : Peptide synthesis [chem.ucalgary.ca]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. grokipedia.com [grokipedia.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

- 17. total-synthesis.com [total-synthesis.com]

N-Cbz-DL-proline as a Research Tool in Prolidase Deficiency: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prolidase deficiency is a rare autosomal recessive disorder characterized by mutations in the PEPD gene, leading to deficient activity of the prolidase enzyme. This enzyme is crucial for the final step of collagen degradation, specifically the cleavage of dipeptides with C-terminal proline or hydroxyproline. The resulting proline scarcity and accumulation of imidodipeptides lead to a complex clinical phenotype, including chronic skin ulcers, recurrent infections, skeletal abnormalities, and intellectual disability.[1][2] The development of effective therapeutic strategies has been hampered by the rarity of the disease and the incomplete understanding of its pathophysiology. N-Cbz-DL-proline, a competitive inhibitor of prolidase, serves as a valuable research tool to model prolidase deficiency in vitro, enabling detailed investigation into the molecular mechanisms of the disease and the evaluation of potential therapeutic interventions.[3] This technical guide provides a comprehensive overview of the use of N-Cbz-DL-proline in prolidase deficiency research, including detailed experimental protocols, quantitative data on its inhibitory effects, and visualization of the key signaling pathways implicated in the disease.

Introduction to Prolidase Deficiency

Prolidase (EC 3.4.13.9), encoded by the PEPD gene on chromosome 19, is a cytosolic exopeptidase that plays a critical role in recycling proline from the breakdown of collagen and other proline-containing proteins.[1][4] Prolidase deficiency is caused by mutations in the PEPD gene, leading to a loss of enzyme function.[5][6] The pathophysiology of the disease is thought to arise from two primary consequences: the depletion of the intracellular proline pool, which is essential for new collagen synthesis and other metabolic processes, and the toxic accumulation of imidodipeptides, which can induce apoptosis and inflammation.[1][5][6] The clinical presentation of prolidase deficiency is highly variable, even among individuals with the same genotype, suggesting the influence of other genetic or environmental factors.[2] Common manifestations include severe and recurrent skin ulcerations, particularly on the lower extremities, recurrent respiratory and skin infections, characteristic facial dysmorphism, and varying degrees of intellectual disability.[6]

N-Cbz-DL-proline: A Tool to Model Prolidase Deficiency

N-Cbz-DL-proline (Carbobenzoxy-DL-proline) is a synthetic amino acid derivative that acts as a competitive inhibitor of prolidase.[3] Its structural similarity to the natural substrates of prolidase allows it to bind to the active site of the enzyme, thereby blocking its catalytic activity. This inhibitory action makes N-Cbz-DL-proline an invaluable tool for inducing a prolidase-deficient phenotype in cellular models, such as human dermal fibroblasts.[3] By treating cultured cells with N-Cbz-DL-proline, researchers can mimic the biochemical environment of prolidase deficiency and investigate the downstream cellular consequences.

Quantitative Data on Prolidase Inhibition

The inhibitory effect of N-Cbz-DL-proline on prolidase activity has been quantified in several studies. The following table summarizes key quantitative findings.

| Parameter | Value | Cell Type/System | Reference |

| Inhibition | 90% | Human fibroblast cellular extracts | [3] |

| Ki (inhibition constant) | 90.4 µM | --- | [7] |

| In vitro treatment concentration | 6 mM | Human fibroblasts | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in prolidase deficiency research using N-Cbz-DL-proline.

Cell Culture of Human Dermal Fibroblasts

Human dermal fibroblasts are a relevant cell model for studying prolidase deficiency due to their central role in collagen metabolism and wound healing.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (e.g., DMEM supplemented with 15% FBS, 1% Non-Essential Amino Acids, and 1% Glutamine/Glutamax)[8]

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA solution (0.25%)[9]

-

T-75 cell culture flasks[10]

-

Incubator (37°C, 5% CO2, humidified)

Protocol:

-

Thawing and Plating: Thaw cryopreserved HDFs rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 ml of pre-warmed Fibroblast Growth Medium. Gently rock the flask to distribute the cells evenly.[10]

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2. Loosen the cap to allow for gas exchange.[10]

-

Media Change: After 24 hours, replace the medium with fresh, pre-warmed Fibroblast Growth Medium to remove any residual cryoprotectant. Subsequently, change the medium every 2-3 days.[8]

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2 ml of Trypsin-EDTA solution and incubate at 37°C for 1-3 minutes, or until cells detach.[11] Neutralize the trypsin with 4 ml of Fibroblast Growth Medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes.[8]

-

Resuspension and Seeding: Aspirate the supernatant and resuspend the cell pellet in fresh medium. Seed new flasks at a density of approximately 6,000 cells/cm².[10]

Induction of Prolidase Deficiency with N-Cbz-DL-proline

This protocol describes how to create an in vitro model of prolidase deficiency.

Materials:

-

Cultured Human Dermal Fibroblasts (as described in 3.1)

-

N-Cbz-DL-proline

-

Fibroblast Growth Medium

Protocol:

-

Preparation of N-Cbz-DL-proline Stock Solution: Prepare a sterile stock solution of N-Cbz-DL-proline in an appropriate solvent (e.g., DMSO or directly in media, depending on solubility).

-

Treatment of Cells: When fibroblasts reach the desired confluency, replace the culture medium with fresh medium containing the desired concentration of N-Cbz-DL-proline (e.g., 6 mM as a starting point, based on published data).[3] Include a vehicle-treated control group.

-

Incubation: Incubate the cells for the desired duration (e.g., for long-term studies, incubation can last for several days).[3] Monitor the cells for any morphological changes or signs of cytotoxicity.

-

Downstream Analysis: After the treatment period, harvest the cells for various downstream analyses, such as prolidase activity assays, Western blotting for signaling pathway components, or apoptosis assays.

Prolidase Activity Assays

Measuring prolidase activity is essential to confirm the inhibitory effect of N-Cbz-DL-proline and to characterize the prolidase-deficient phenotype.

This method offers high specificity and quantitative accuracy. The assay measures the rate of cleavage of a prolidase substrate, typically Gly-L-Pro, by quantifying the release of glycine (B1666218).[7]

Materials:

-

Cell lysate from treated and control fibroblasts

-

Gly-L-Pro (substrate)

-

Tris-HCl buffer

-

Manganese Chloride (MnCl2)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and DAD detector

-

Mobile phase: e.g., 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B52724) (B)

Protocol:

-

Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Determine the total protein concentration of the lysate.

-

Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate, Tris-HCl buffer, and MnCl2. Pre-incubate to activate the enzyme. Initiate the reaction by adding the Gly-L-Pro substrate. Incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding TFA. Centrifuge to pellet the precipitated proteins.[12]

-

HPLC Analysis: Inject the supernatant into the HPLC system. Use a gradient elution to separate glycine from the substrate and other components. Monitor the absorbance at a suitable wavelength (e.g., 210 nm).

-

Quantification: Calculate the amount of glycine released based on a standard curve. Express prolidase activity as nanomoles of glycine released per minute per milligram of protein.[7]

This is a classic and more accessible method for quantifying proline released from the enzymatic reaction.

Materials:

-

Cell lysate

-

Gly-L-Pro (substrate)

-

3% Sulfosalicylic acid

-

Acid-ninhydrin reagent (1.25 g ninhydrin (B49086) in 30 ml glacial acetic acid and 20 ml 6 M phosphoric acid)[13]

-

Glacial acetic acid

-

Proline standard solution

-

Spectrophotometer

Protocol:

-

Enzyme Reaction and Termination: Perform the enzymatic reaction as described for the HPLC method. Terminate the reaction by adding 3% sulfosalicylic acid.

-

Color Development: To an aliquot of the supernatant, add glacial acetic acid and acid-ninhydrin reagent.[13] Incubate at 100°C for 1 hour.[13]

-

Extraction: Cool the reaction mixture on ice and extract the chromophore with toluene by vigorous mixing.[13]

-

Measurement: Allow the phases to separate and measure the absorbance of the upper toluene layer at 520 nm using a spectrophotometer.[13][14]

-

Quantification: Determine the proline concentration from a standard curve prepared with known concentrations of proline.

Key Signaling Pathways in Prolidase Deficiency

Deficient prolidase activity impacts several critical cellular signaling pathways, contributing to the diverse clinical manifestations of the disease.

HIF-1α Signaling Pathway